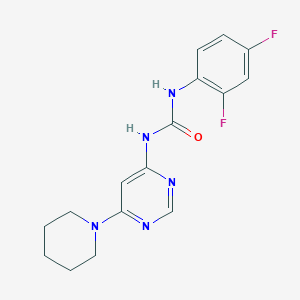
1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea, also known as PF-02341066, is a small molecule inhibitor of the c-Met receptor tyrosine kinase. It was first developed by Pfizer and has been studied extensively in preclinical and clinical trials for its potential therapeutic applications.
Mecanismo De Acción
1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea works by selectively inhibiting the c-Met receptor tyrosine kinase, which is involved in various cellular processes such as cell proliferation, migration, and survival. By inhibiting c-Met, 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea can block the signaling pathways that promote tumor growth and metastasis.
Biochemical and Physiological Effects:
In preclinical studies, 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea has been shown to inhibit tumor growth and metastasis in various types of cancer. It has also been shown to reduce the expression of genes involved in angiogenesis and inflammation. In clinical trials, 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea has demonstrated promising results in patients with non-small cell lung cancer and other solid tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is its selective inhibition of c-Met, which reduces the likelihood of off-target effects. However, one limitation is that it may not be effective in all types of cancer or in all patients.
Direcciones Futuras
For research on 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea include investigating its potential use in combination with other drugs and therapies, as well as identifying biomarkers that can predict which patients will respond best to treatment with 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea. Additionally, further studies are needed to better understand the mechanisms of resistance to 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea and to develop strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea involves several steps, including the reaction of 2,4-difluoroaniline with ethyl chloroformate to produce the corresponding carbamate intermediate. This intermediate is then reacted with 6-(piperidin-1-yl)pyrimidin-4-amine to yield the final product.
Aplicaciones Científicas De Investigación
1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea has been extensively studied for its potential therapeutic applications in various types of cancer, including lung cancer, gastric cancer, and hepatocellular carcinoma. It has also been investigated for its potential use in treating other diseases such as idiopathic pulmonary fibrosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O/c17-11-4-5-13(12(18)8-11)21-16(24)22-14-9-15(20-10-19-14)23-6-2-1-3-7-23/h4-5,8-10H,1-3,6-7H2,(H2,19,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFSNSFFJXNOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4-[(oxolan-3-yl)amino]benzoic acid](/img/structure/B2937791.png)
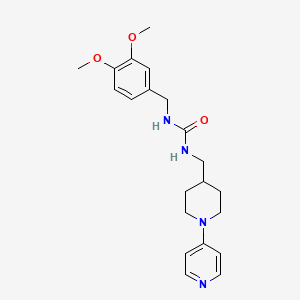
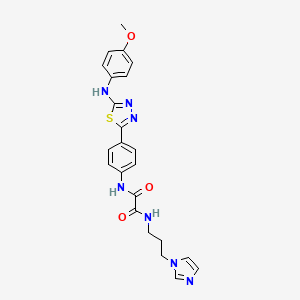
![6,7-dimethoxy-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine](/img/structure/B2937794.png)
![4-(4-Ethynylphenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2937795.png)

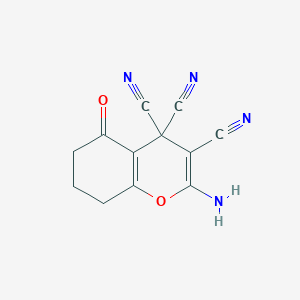
![N-(4-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2937799.png)
![N-[(4-bromophenyl)methyl]sulfamoyl chloride](/img/structure/B2937801.png)
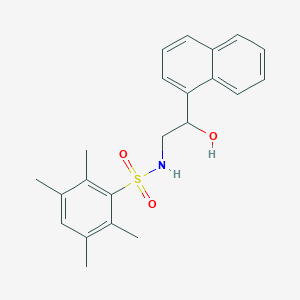
![4-((Naphthalen-1-ylmethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2937807.png)
![N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2937809.png)
![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2937810.png)
